4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
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Description
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a useful research compound. Its molecular formula is C15H26ClNO3 and its molecular weight is 303.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Furan Fatty Acids and Health
Furan fatty acids, found in plants, algae, and fish, exhibit anti-oxidant and anti-inflammatory activities and inhibit lipid peroxidation. Although a metabolite of these acids, CMPF, shows varied levels in health and disease, its role in diabetes and renal health remains controversial. This ambiguity suggests a need for further investigation into whether CMPF indicates healthy diets or is associated with chronic conditions. Overall, the balance of evidence points towards the health benefits of furan fatty acids (Xu et al., 2017).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) positions these compounds as potential sustainable alternatives to petrochemical feedstocks. These derivatives serve as precursors for various chemicals, highlighting the importance of furan compounds in developing green chemistry solutions (Chernyshev et al., 2017).
Misidentification of Furan Derivatives
The study on Aspergillus flavus isolated from worker bees highlighted the misidentification of kojic acid with a furan derivative, emphasizing the challenges in accurately characterizing these compounds. This underscores the importance of meticulous spectral analysis in distinguishing closely related furan compounds (DellaGreca et al., 2019).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid involves the reaction of 2-methyl-5-isobutylfuran with diethylamine followed by carboxylation of the resulting product.", "Starting Materials": [ "2-methyl-5-isobutylfuran", "Diethylamine", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-methyl-5-isobutylfuran is reacted with diethylamine in ethanol at room temperature to form 4-Diethylaminomethyl-5-isobutyl-2-methylfuran.", "Step 2: The resulting product from step 1 is then treated with carbon dioxide in the presence of a base such as sodium hydroxide to form the carboxylic acid.", "Step 3: The carboxylic acid is then purified by acidification with hydrochloric acid followed by recrystallization from water to obtain the final product, 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid." ] } | |
CAS No. |
435341-96-1 |
Molecular Formula |
C15H26ClNO3 |
Molecular Weight |
303.82 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H |
InChI Key |
NMOFOAQTWGWAOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C.Cl |
Origin of Product |
United States |
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